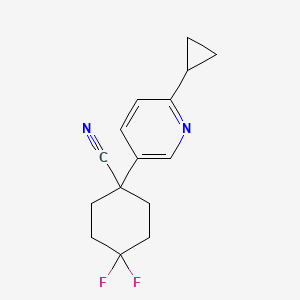![molecular formula C16H31NO2Si B8445846 (R)-2-[(Diethylamino)methyl]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-cyclopenten-1-one](/img/structure/B8445846.png)
(R)-2-[(Diethylamino)methyl]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-cyclopenten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Diethylaminomethyl-4-(tert-butyldimethylsiloxy)-2-cyclopentene-1-one is a complex organic compound with a unique structure that includes a cyclopentene ring, a diethylaminomethyl group, and a tert-butyldimethylsiloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Diethylaminomethyl-4-(tert-butyldimethylsiloxy)-2-cyclopentene-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Diethylaminomethyl-4-(tert-butyldimethylsiloxy)-2-cyclopentene-1-one can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include imidazole, DMF, TBDMS-Cl, KMnO4, CrO3, LiAlH4, and NaBH4. Reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
®-2-Diethylaminomethyl-4-(tert-butyldimethylsiloxy)-2-cyclopentene-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of ®-2-Diethylaminomethyl-4-(tert-butyldimethylsiloxy)-2-cyclopentene-1-one involves its interaction with molecular targets through its functional groups. The tert-butyldimethylsiloxy group provides stability and protection, while the diethylaminomethyl group can participate in nucleophilic or electrophilic reactions . These interactions can modulate various biological pathways and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldiphenylsilyl compounds: These compounds also use silyl groups for protection but differ in their reactivity and stability.
tert-Butoxycarbonyl compounds: These compounds are used for protecting amino groups and have different applications in synthesis.
Uniqueness
®-2-Diethylaminomethyl-4-(tert-butyldimethylsiloxy)-2-cyclopentene-1-one is unique due to its combination of functional groups, which provide both stability and reactivity. This makes it a versatile compound for various applications in synthesis, research, and industry.
Eigenschaften
Molekularformel |
C16H31NO2Si |
|---|---|
Molekulargewicht |
297.51 g/mol |
IUPAC-Name |
(4R)-4-[tert-butyl(dimethyl)silyl]oxy-2-(diethylaminomethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C16H31NO2Si/c1-8-17(9-2)12-13-10-14(11-15(13)18)19-20(6,7)16(3,4)5/h10,14H,8-9,11-12H2,1-7H3/t14-/m0/s1 |
InChI-Schlüssel |
UEPOKNWIWRACBZ-AWEZNQCLSA-N |
Isomerische SMILES |
CCN(CC)CC1=C[C@@H](CC1=O)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CCN(CC)CC1=CC(CC1=O)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(3-Bromophenyl)ethyl]-1H-imidazole](/img/structure/B8445804.png)






![1-[(2-mercaptoethyl)sulfonyl]-L-proline](/img/structure/B8445844.png)



